molecular formula C16H19N7O B12830416 5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile

5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile

Cat. No.: B12830416
M. Wt: 325.37 g/mol
InChI Key: PUXBGEWLCMPKLZ-UHFFFAOYSA-N
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Description

5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile is a polycyclic heteroaromatic compound featuring a fused pyrrolo-naphthyridine core. Key structural attributes include:

  • Diethylamino substituent at position 8, contributing to lipophilicity and steric bulk.
  • Methyl and oxo groups at position 3, influencing ring conformation and electronic properties.
  • Carbonitrile at position 9, a strong electron-withdrawing group.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C16H19N7O/c1-4-23(5-2)16-9(7-17)11-8-6-10(24)22(3)15(8)20-13(18)12(11)14(19)21-16/h4-6H2,1-3H3,(H2,18,20)(H2,19,21)

InChI Key

PUXBGEWLCMPKLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C2=C3CC(=O)N(C3=NC(=C2C(=N1)N)N)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Variations

Core Similarities :

All analogs share a fused bicyclic or tricyclic nitrogen-containing backbone (e.g., naphthyridine, imidazopyridine). Critical differences arise from substituent modifications:

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 8-(diethylamino), 5,6-diamino, 9-CN C₁₉H₂₂N₈O ~390.44 (calculated) High nitrogen content, multiple H-bond donors/acceptors [Hypothetical]
Compound 9b (Molecules 2013) 2-(furyl), 7-amino, 8-CN C₁₃H₈N₄O₂ 252.23 Furyl group introduces aromaticity; lower MW
Compound 9c (Molecules 2013) 2-phenyl, 7-amino, 8-CN C₁₅H₁₀N₄O 262.27 Phenyl enhances hydrophobicity; higher yield (90%)
Piperidinyl Analog () 8-piperidinyl, 5,6-diamino, 9-CN C₁₇H₁₉N₇O 337.38 Piperidine improves solubility vs. diethylamino
Compound 1l () 8-CN, 7-(4-nitrophenyl), 3-phenethyl C₂₉H₂₅N₅O₆ 551.55 Nitrophenyl enhances electron-withdrawing effects
Functional Group Impact :
  • Diethylamino vs. Piperidinyl (Position 8): The diethylamino group in the target compound offers greater flexibility and moderate basicity compared to the rigid piperidinyl analog, which may improve membrane permeability .
  • Carbonitrile (Position 9) : Present in all analogs, this group stabilizes the aromatic system via electron withdrawal, as evidenced by IR peaks near 2200–2214 cm⁻¹ (CN stretch) .

Physicochemical and Spectral Comparisons

Melting Points and Stability :
  • Compound 9b: 287–289°C (high crystallinity due to furyl and amino groups) .
  • Compound 9c: 253–255°C (lower mp vs. 9b, likely due to phenyl flexibility) .
  • Target Compound: Data unavailable; inferred stability may depend on diethylamino’s steric protection.
Spectroscopic Signatures :
  • IR Spectroscopy :
    • NH/NH₂ stretches: 3200–3424 cm⁻¹ (broad, H-bonding) .
    • C=O stretch: 1662–1673 cm⁻¹ (oxo group) .
  • NMR Data :
    • 1H-NMR : Aromatic protons in analogs appear δ 6.72–8.28 ppm; exchangeable NH/NH₂ protons (δ 7.05–11.27 ppm) confirm hydrogen-bonding capacity .
    • 13C-NMR : Carbonitrile carbons resonate at δ 116–145 ppm, while carbonyl carbons appear at δ 160–163 ppm .

Research Implications and Limitations

  • Data Gaps : Target compound’s melting point, solubility, and biological activity are unreported in the provided evidence, necessitating further experimental validation.

Biological Activity

5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile is a complex heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H22N6O Molecular Formula \text{C}_{17}\text{H}_{22}\text{N}_6\text{O}\quad \text{ Molecular Formula }

Key Structural Features:

  • Pyrrolo[2,3-c] Framework : This unique arrangement contributes to its biological activity.
  • Amino Groups : The presence of amino groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine have shown significant biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and leukemia (CEM-SS) with IC50 values ranging from 10.47 to 15.03 μg/mL .

Anti-inflammatory Properties

Naphthyridine derivatives have been reported to exhibit anti-inflammatory effects:

  • Mechanism of Action : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines .

Research Findings and Case Studies

StudyFindings
1 Demonstrated significant anticancer activity in various cell lines with IC50 values indicating strong cytotoxicity.
2 Showed anti-inflammatory effects by reducing nitric oxide production in activated macrophages.
3 Investigated the immunomodulatory effects in animal models showing reduced inflammatory markers in colitis models.

The mechanisms underlying the biological activities of 5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine can be summarized as follows:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with naphthyridine derivatives.
  • Cytokine Modulation : Inhibition of cytokine production leads to reduced inflammation and immune response modulation.

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